molecular formula C12H20N2 B1609499 N-[4-(aminomethyl)benzyl]-N,N-diethylamine CAS No. 84227-70-3

N-[4-(aminomethyl)benzyl]-N,N-diethylamine

Cat. No.: B1609499
CAS No.: 84227-70-3
M. Wt: 192.3 g/mol
InChI Key: UYVJKNXIPRXTID-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(aminomethyl)benzyl]-N,N-diethylamine can be achieved through several methods. One common approach involves the reaction of 4-aminomethylbenzyl chloride with diethylamine under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 4-aminomethylbenzyl chloride and diethylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene.

    Procedure: The 4-aminomethylbenzyl chloride is added to a solution of diethylamine and the base in the organic solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Workup: The reaction mixture is then washed with water, and the organic layer is separated. The solvent is evaporated to obtain the crude product, which can be purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the reaction conditions may be optimized to minimize by-products and improve the overall purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(aminomethyl)benzyl]-N,N-diethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in solvents like water or alcohols.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as halides, alkoxides, or thiolates in the presence of suitable catalysts or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[4-(aminomethyl)benzyl]-N,N-diethylamine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules. It can also serve as a ligand in coordination chemistry.

    Biology: In biological research, the compound can be used to study the interactions between amines and biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound has potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical agents. It may also be investigated for its biological activity and potential as a drug candidate.

    Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. It may also find applications in the development of specialty chemicals and additives.

Mechanism of Action

The mechanism of action of N-[4-(aminomethyl)benzyl]-N,N-diethylamine involves its interaction with molecular targets and pathways within biological systems. As a tertiary amine, it can act as a nucleophile and participate in various biochemical reactions. The compound may interact with enzymes, receptors, and other proteins, influencing their activity and function. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

N-[4-(aminomethyl)benzyl]-N,N-diethylamine can be compared with other similar compounds, such as:

    4-aminomethylbenzylamine: This compound has a similar structure but lacks the diethyl groups attached to the nitrogen atom. It may exhibit different reactivity and biological activity compared to this compound.

    N,N-dimethyl-4-aminomethylbenzylamine: This compound has dimethyl groups instead of diethyl groups attached to the nitrogen atom. The difference in alkyl groups can affect the compound’s properties and applications.

    N,N-diethylbenzylamine: This compound lacks the aminomethyl group on the benzyl ring. The absence of this functional group can lead to different chemical and biological behavior.

The uniqueness of this compound lies in its specific structure, which combines the benzyl group with the aminomethyl and diethyl groups

Properties

IUPAC Name

N-[[4-(aminomethyl)phenyl]methyl]-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-3-14(4-2)10-12-7-5-11(9-13)6-8-12/h5-8H,3-4,9-10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVJKNXIPRXTID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427871
Record name N-[4-(aminomethyl)benzyl]-N,N-diethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84227-70-3
Record name N-[4-(aminomethyl)benzyl]-N,N-diethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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